molecular formula C23H19NO B14506003 (E)-N-(Anthracen-2-yl)-1-(4-ethoxyphenyl)methanimine CAS No. 63698-00-0

(E)-N-(Anthracen-2-yl)-1-(4-ethoxyphenyl)methanimine

Katalognummer: B14506003
CAS-Nummer: 63698-00-0
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: TZGYUOIOGKFGJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(Anthracen-2-yl)-1-(4-ethoxyphenyl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features an anthracene moiety and an ethoxyphenyl group, which may impart unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(Anthracen-2-yl)-1-(4-ethoxyphenyl)methanimine typically involves the condensation reaction between an anthracene-2-carbaldehyde and 4-ethoxyaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-(Anthracen-2-yl)-1-(4-ethoxyphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene-2-carboxylic acid derivatives, while reduction may produce anthracen-2-yl-4-ethoxyaniline.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (E)-N-(Anthracen-2-yl)-1-(4-ethoxyphenyl)methanimine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Medicine

Industry

In industry, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Wirkmechanismus

The mechanism of action of (E)-N-(Anthracen-2-yl)-1-(4-ethoxyphenyl)methanimine would depend on its specific application. In general, the compound may interact with molecular targets through π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-N-(Anthracen-2-yl)-1-(4-methoxyphenyl)methanimine: Similar structure but with a methoxy group instead of an ethoxy group.

    (E)-N-(Anthracen-2-yl)-1-(4-hydroxyphenyl)methanimine: Similar structure but with a hydroxy group instead of an ethoxy group.

Uniqueness

(E)-N-(Anthracen-2-yl)-1-(4-ethoxyphenyl)methanimine is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and overall chemical behavior compared to its analogs.

Eigenschaften

CAS-Nummer

63698-00-0

Molekularformel

C23H19NO

Molekulargewicht

325.4 g/mol

IUPAC-Name

N-anthracen-2-yl-1-(4-ethoxyphenyl)methanimine

InChI

InChI=1S/C23H19NO/c1-2-25-23-11-7-17(8-12-23)16-24-22-10-9-20-13-18-5-3-4-6-19(18)14-21(20)15-22/h3-16H,2H2,1H3

InChI-Schlüssel

TZGYUOIOGKFGJG-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)C=NC2=CC3=CC4=CC=CC=C4C=C3C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.